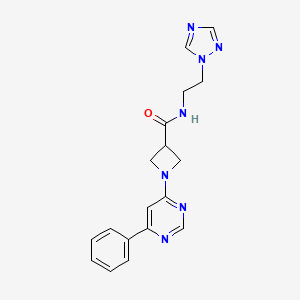

![molecular formula C13H11N3OS2 B2957146 6-(苄硫基)咪唑并[2,1-b][1,3]噻唑-5-甲醛肟 CAS No. 338976-42-4](/img/structure/B2957146.png)

6-(苄硫基)咪唑并[2,1-b][1,3]噻唑-5-甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

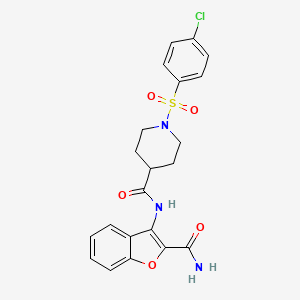

This compound is a derivative of imidazo[2,1-b][1,3]thiazole . It has a molecular weight of 436.74 and a molecular formula of C19H12Cl3N3OS . It is a cell-permeable imidazothiazole compound .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using catalyst-free microwave-assisted procedures . These methods provide rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .Molecular Structure Analysis

The molecular structure of this compound includes a benzylsulfanyl group attached to an imidazo[2,1-b][1,3]thiazole core . The oxime functional group is attached to the 5-carbaldehyde position .Physical And Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

Antimycobacterial Agents

Imidazo[2,1-b][1,3]thiazole derivatives have been studied for their potential as antimycobacterial agents. These compounds, including the benzo-d-imidazo[2,1-b]-thiazole derivatives, have shown significant activity against Mycobacterium tuberculosis (Mtb). For instance, certain derivatives displayed low micromolar inhibitory concentrations (IC50) and were found to be non-toxic to lung fibroblast cell lines, indicating their potential for therapeutic use without acute cellular toxicity .

Anticancer Activity

Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives may possess anticancer properties. Some compounds within this class have demonstrated promising inhibitory activity over various cancer cell lines, including leukemia and prostate cancer cell lines . The specific mechanisms of action and the potential for clinical application are areas of ongoing investigation.

Anxiolytic Properties

Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as potent non-sedative anxiolytics. This suggests that derivatives of 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime could potentially be developed into anxiolytic drugs that do not induce sedation, which is a common side effect of many anxiolytics .

Kinase Inhibition

These compounds have also been explored as kinase inhibitors. Kinases are enzymes that play a crucial role in various cellular processes, and their dysregulation is associated with diseases such as cancer. Imidazo[2,1-b][1,3]thiazole derivatives could potentially inhibit specific kinases, offering a targeted approach to treating diseases related to kinase activity .

Imaging Probes for Alzheimer’s Disease

Some benzo[d]imidazo[2,1-b]thiazole derivatives have been utilized as PET imaging probes for β-amyloid plaques in the brains of Alzheimer’s patients. This application highlights the potential of 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime derivatives in the diagnosis and study of neurodegenerative diseases .

Antimicrobial Activity

Beyond antitubercular activity, imidazo[2,1-b][1,3]thiazole derivatives have shown antimicrobial properties against a broader range of pathogens. This broad-spectrum antimicrobial activity makes them candidates for further research as potential antibiotics .

Chemical Synthesis and Drug Design

The structural complexity and diverse biological activities of imidazo[2,1-b][1,3]thiazole derivatives make them valuable scaffolds in chemical synthesis and drug design. They can be modified to enhance their pharmacological properties or to create novel compounds with specific biological activities .

ADMET Prediction and In Silico Studies

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies are crucial for assessing the drug-likeness of new compounds. Imidazo[2,1-b][1,3]thiazole derivatives have been subjected to these predictive studies to evaluate their potential as drug candidates before proceeding to in vitro and in vivo testing .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(NE)-N-[(6-benzylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS2/c17-14-8-11-12(15-13-16(11)6-7-18-13)19-9-10-4-2-1-3-5-10/h1-8,17H,9H2/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTFIKYDTWYSDT-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-dichloro-3-[(2-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2957067.png)

![9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride](/img/structure/B2957068.png)

![2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2957073.png)

![7-(2-methoxyethyl)-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2957074.png)

![(3,4-dimethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2957078.png)

![(2,5-Dimethylpyrazol-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2957079.png)

![2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2957083.png)

![4-((3-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2957086.png)